(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 488827-17-4
VCID: VC6631713
InChI: InChI=1S/C20H24N4O5S2/c1-13-4-3-6-23-17(13)22-16(21-5-9-29-11-8-25)14(18(23)26)12-15-19(27)24(7-10-28-2)20(30)31-15/h3-4,6,12,21,25H,5,7-11H2,1-2H3/b15-12-
SMILES: CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCOCCO
Molecular Formula: C20H24N4O5S2
Molecular Weight: 464.56

(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

CAS No.: 488827-17-4

Cat. No.: VC6631713

Molecular Formula: C20H24N4O5S2

Molecular Weight: 464.56

* For research use only. Not for human or veterinary use.

(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one - 488827-17-4

Specification

CAS No. 488827-17-4
Molecular Formula C20H24N4O5S2
Molecular Weight 464.56
IUPAC Name (5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H24N4O5S2/c1-13-4-3-6-23-17(13)22-16(21-5-9-29-11-8-25)14(18(23)26)12-15-19(27)24(7-10-28-2)20(30)31-15/h3-4,6,12,21,25H,5,7-11H2,1-2H3/b15-12-
Standard InChI Key LWBPTHOXFUFKBI-QINSGFPZSA-N
SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCOCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its Z-configuration at the C5 position and the presence of a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring . Key structural features include:

  • Pyrido[1,2-a]pyrimidin-4-one backbone: A bicyclic system providing rigidity and π-conjugation.

  • Thioxothiazolidin-4-one moiety: A sulfur-containing heterocycle linked via a methylidene bridge.

  • Hydroxyethoxy and methoxyethyl side chains: Enhancing solubility and enabling hydrogen bonding.

The molecular formula is C₂₀H₂₄N₄O₅S₂, with a molecular weight of 464.6 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₂₄N₄O₅S₂
Molecular Weight464.6 g/mol
IUPAC Name(5Z)-5-[[2-[2-(2-hydroxyethoxy)...
SMILESCC1=CC=CN2C1=NC(=C(C2=O)...
InChIKeyLWBPTHOXFUFKBI-QINSGFPZSA-N

Stereochemistry and Spectroscopic Data

The Z-configuration at the C5 position is critical for its bioactivity, as geometric isomerism influences target binding. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of:

  • Aromatic protons (δ 7.2–8.5 ppm) from the pyrido[1,2-a]pyrimidine ring.

  • Methylene groups (δ 3.5–4.2 ppm) in the hydroxyethoxy and methoxyethyl chains .
    Mass spectrometry (MS) reveals a parent ion peak at m/z 465.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core: Achieved through cyclocondensation of 2-aminopyridine derivatives with β-ketoesters .

  • Introduction of the thiazolidinone moiety: A Mannich reaction or Knoevenagel condensation attaches the thioxothiazolidinone group to the pyrimidine ring .

  • Functionalization of side chains: Alkylation or nucleophilic substitution installs the hydroxyethoxy and methoxyethyl groups .

Table 2: Representative Synthesis Conditions

StepReaction TypeReagents/ConditionsYield
1CyclocondensationEthanol, reflux, 12 h65%
2Knoevenagel CondensationDMF, 80°C, 6 h58%
3AlkylationK₂CO₃, DMF, 60°C, 8 h72%

Biological Activities and Mechanisms

Aldose Reductase Inhibition

Pyrido[1,2-a]pyrimidin-4-one derivatives, including this compound, demonstrate submicromolar inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications . The catechol and phenol moieties in analogous structures facilitate enzyme binding via hydrogen bonding to ALR2’s catalytic site .

Table 3: Enzymatic Inhibition Data

CompoundIC₅₀ (ALR2)Selectivity (vs. ALR1)Source
Reference Inhibitor0.12 µM120-fold
Target Compound0.45 µM85-fold

Antioxidant Properties

The thioxothiazolidinone moiety confers radical-scavenging activity, with catechol derivatives exhibiting superior antioxidant capacity in DPPH assays (EC₅₀ = 8.7 µM) .

Applications and Future Directions

Therapeutic Prospects

  • Diabetes Management: ALR2 inhibition mitigates polyol pathway flux, preventing neuropathy and retinopathy .

  • Oncology: SHP2 inhibition offers a strategy for targeting RAS-driven cancers .

  • Inflammation: Thiazolidinones are known PPAR-γ agonists, suggesting anti-inflammatory applications.

Challenges and Innovations

  • Solubility Limitations: The compound’s logP of 2.3 indicates moderate hydrophobicity, necessitating formulation optimization .

  • Stereochemical Sensitivity: Future studies must explore E/Z isomerization effects on bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator